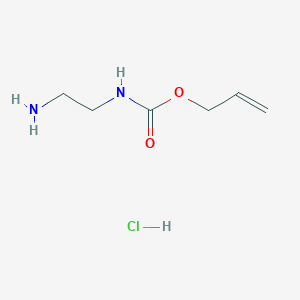Allyl (2-aminoethyl)carbamate hydrochloride
CAS No.: 1049722-41-9
Cat. No.: VC4328894
Molecular Formula: C9H18N2O2
Molecular Weight: 186.255
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1049722-41-9 |
|---|---|
| Molecular Formula | C9H18N2O2 |
| Molecular Weight | 186.255 |
| IUPAC Name | prop-2-enyl N-(2-aminoethyl)carbamate;hydrochloride |
| Standard InChI | InChI=1S/C6H12N2O2.ClH/c1-2-5-10-6(9)8-4-3-7;/h2H,1,3-5,7H2,(H,8,9);1H |
| Standard InChI Key | HSMIIEJPSZWRHP-UHFFFAOYSA-N |
| SMILES | C=CCOC(=O)NCCN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
Allyl (2-aminoethyl)carbamate hydrochloride is systematically named prop-2-enyl N-(2-aminoethyl)carbamate hydrochloride, reflecting its allyl ester and ethylenediamine-derived structure . Common synonyms include:
-
N-Alloc-1,2-diaminoethane hydrochloride
-
Allyl-N-(2-aminoethyl)carbamate hydrochloride
The "Alloc" designation refers to the allyloxycarbonyl (Alloc) protecting group, which is critical for its role in temporary amine protection during solid-phase peptide synthesis (SPPS) .
Molecular and Structural Data
The compound’s molecular formula is C₆H₁₃ClN₂O₂, with a molar mass of 180.63 g/mol . Key structural features include:
-
An allyl group (-CH₂CH=CH₂) attached to a carbamate linkage.
-
A 2-aminoethylamine (ethylenediamine) backbone protonated as a hydrochloride salt.
The 3D conformation, as modeled in PubChem, shows a planar carbamate group and a flexible ethylenediamine chain, facilitating interactions with nucleophiles or electrophiles in reaction environments .
| Property | Value | Source |
|---|---|---|
| CAS No. | 1049722-41-9 | |
| Molecular Formula | C₆H₁₃ClN₂O₂ | |
| Molecular Weight | 180.63 g/mol | |
| XLogP3-AA | 0.7 (predicted) | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized through a two-step process:
-
Protection of Ethylenediamine: Ethylenediamine reacts with allyl chloroformate (Alloc-Cl) in anhydrous dichloromethane to form the intermediate allyl (2-aminoethyl)carbamate.
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing stability and solubility .
This method ensures high purity (>95%), as verified by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data from suppliers .
Scale-Up Considerations
Industrial production emphasizes:
-
Temperature Control: Reactions are conducted at 0–5°C to prevent side reactions.
-
Solvent Selection: Tetrahydrofuran (THF) or dimethylformamide (DMF) optimizes yield .
-
Purification: Recrystallization from ethanol/water mixtures removes unreacted starting materials .
Physicochemical Properties
Solubility and Stability
The compound is freely soluble in water (≥50 mg/mL at 25°C) and polar aprotic solvents (DMF, DMSO). Stability data indicate:
-
Short-Term Storage: 1 month at -20°C in anhydrous conditions.
Table 2: Stock Solution Preparation Guidelines
| Concentration | Volume per 1 mg | Volume per 5 mg | Volume per 10 mg |
|---|---|---|---|
| 1 mM | 5.5362 mL | 27.6809 mL | 55.3618 mL |
| 5 mM | 1.1072 mL | 5.5362 mL | 11.0724 mL |
| 10 mM | 0.5536 mL | 2.7681 mL | 5.5362 mL |
| Data sourced from GlpBio . |
Thermal and Spectroscopic Profiles
-
IR Spectroscopy: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) .
Applications in Chemical Research
Cleavable Linker in Drug Conjugates
The Alloc group is selectively removed under mild conditions (e.g., palladium-catalyzed deprotection), making the compound ideal for:
-
Prodrug Activation: Linking cytotoxic agents to targeting moieties.
-
Polymer Chemistry: Reversible crosslinking in stimuli-responsive hydrogels .
Peptide Synthesis
In SPPS, the Alloc group protects primary amines during coupling reactions. Subsequent deprotection with Pd(PPh₃)₄ liberates the amine for further functionalization .
Recent Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume